molecular formula C6H12N2O B137324 4-Ethylpiperazin-2-one CAS No. 155595-73-6

4-Ethylpiperazin-2-one

Cat. No.: B137324
CAS No.: 155595-73-6
M. Wt: 128.17 g/mol
InChI Key: PEOVTXAOQZOBEY-UHFFFAOYSA-N
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Description

4-Ethylpiperazin-2-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic amide that is commonly used as a building block in the synthesis of various organic compounds. The compound has been found to have a wide range of applications in the field of medicinal chemistry, particularly in drug discovery and development.

Scientific Research Applications

1. Analytical Chemistry and Drug Analysis

A study by Nene, Anjaneyulu, and Rajagopalan (1998) demonstrates the use of 4-ethylpiperazin-2-one as an internal standard in the gas chromatography procedure for the quantitative determination of Diethylcarbamazine in blood samples. This highlights its role in enhancing the accuracy and precision of analytical methods in pharmacokinetics and drug analysis (Nene, Anjaneyulu, & Rajagopalan, 1998).

2. Synthesis of Medicinally Relevant Compounds

Bugaenko, Yurovskaya, and Karchava (2017) discussed the synthesis of N-(2-pyridyl)-N'-ethylpiperazines, which are important structural motifs in various medicinally relevant compounds. This research underscores the utility of this compound derivatives in the creation of complex molecules with potential therapeutic applications (Bugaenko, Yurovskaya, & Karchava, 2017).

3. Antimicrobial Activity

A study by Temiz-Arpaci et al. (2021) on benzoxazole derivatives, which include 4-ethylpiperazine-1-yl groups, revealed their promising antimicrobial activities. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Temiz-Arpaci et al., 2021).

4. Neuropharmacology

The study by Pytka et al. (2015) explored the antidepressant and anxiolytic-like effects of phenylpiperazine derivatives, which includes this compound, in animal models. This research highlights its relevance in the development of new therapeutic agents for mental health conditions (Pytka et al., 2015).

5. Material Science

In material science, a study by Dhieb et al. (2015) on the synthesis of a new hybrid material involving 1-ethylpiperazine-1,4-diium tetrachlorocadmate showcases the use of this compound derivatives in creating new materials with potential applications in various industries (Dhieb et al., 2015).

Properties

IUPAC Name

4-ethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-8-4-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOVTXAOQZOBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-oxopiperazine (1.07 g), iodoethane (1.72 g) and potassium carbonate (2.76 g) in acetonitrile (50 mL) was stirred at 55° C. for 3 hours. After cooling, the mixture was filtered and the filtrate was concentrated in vacuo. The residue was triturated with DCM and filtered and the filtrate was concentrated in vacuo. The residue was purified by chromatography on silica, eluting with a mixture of methanol and DCM with a gradient of 0-40% to give 4-ethylpiperazin-2-one (0.991 g) as a colourless oil.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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